Octanol–Buffer Partition Coefficient (Log D) vs. Rhodamine B, Rhodamine 6G, Rhodamine 123, and Rhodamine 101
Replacement of the carboxylate of rhodamine B with a methyl ester markedly increases hydrophobicity. The log D (octanol/buffer pH 7.4) of HRB (9) was measured as 5.9, compared with 2.3 for rhodamine B (5), 2.1 for rhodamine 6G (7), and 0.5 or −0.6 for rhodamine 123 (4) [1]. Rhodamine 101 (8) gave a log D of 5.2 [1]. Thus, HRB is >10-fold more lipophilic than its parent carboxylate rhodamine B and at least 10-fold more lipophilic than rhodamine 123.
| Evidence Dimension | Octanol–buffer distribution coefficient (log D) at pH 7.4 |
|---|---|
| Target Compound Data | HRB 9: log D = 5.9 |
| Comparator Or Baseline | Rhodamine B (5): log D = 2.3; Rhodamine 6G (7): log D = 2.1; Rhodamine 123 (4): log D = 0.5 (or −0.6); Rhodamine 101 (8): log D = 5.2 |
| Quantified Difference | HRB log D is 3.6 units higher (≈4,000-fold in partition ratio) than rhodamine B; 5.4 units higher than rhodamine 123; 0.7 units higher than rhodamine 101 |
| Conditions | Fluorescence-based shake-flask method, octanol/buffer at pH 7.4 |
Why This Matters
Greater hydrophobicity correlates with superior passive membrane permeability and increased mitochondrial accumulation, enabling high-sensitivity imaging at sub-nanomolar concentrations in intact organisms.
- [1] Mottram LF, Forbes S, Ackley BD, Peterson BR. Hydrophobic analogues of rhodamine B and rhodamine 101: potent fluorescent probes of mitochondria in living C. elegans. Beilstein J Org Chem. 2012;8:2156–2165. Table 1. View Source
